Cas no 83882-67-1 (1-[4-(Difluoromethoxy)phenyl]ethan-1-one)

1-[4-(Difluoromethoxy)phenyl]ethan-1-one structure
83882-67-1 structure
Nome del prodotto:1-[4-(Difluoromethoxy)phenyl]ethan-1-one
Numero CAS:83882-67-1
MF:C9H8F2O2
MW:186.155429840088
MDL:MFCD00042250
CID:60625
PubChem ID:253660539

1-[4-(Difluoromethoxy)phenyl]ethan-1-one Proprietà chimiche e fisiche

Nomi e identificatori

    • 4'-(Difluoromethoxy)acetophenone
    • 1-(4-DIFLUOROMETHOXY-PHENYL)-ETHANONE
    • 1-[4-(difluoromethoxy)phenyl]ethanone
    • 4-(Difluoromethoxy)acetophenone
    • 1-(4-(difluoromethoxy)phenyl)ethanone
    • 1-[4-(difluoromethoxy)phenyl]ethan-1-one
    • 1-(4-(Difluoromethoxy)phenyl)ethan-1-one
    • 1-(4-DIFLUOROMETHOXY)PHENYL)ETHANONE
    • Ethanone, 1-[4-(difluoromethoxy)phenyl]-
    • 1-acetyl-4-(difluoromethoxy)benzene
    • KSC651G6D
    • 4'-Difluoromethoxyacetophenone
    • 4`-(Difluoromethoxy
    • 1-[4-(Difluoromethoxy)phenyl]ethanone (ACI)
    • 4-(Difluoromethoxy)phenyl methyl ketone
    • 4-Acetylphenyl difluoromethyl ether
    • 4-Difluoromethoxyacetophenone
    • 4′-(Difluoromethoxy)acetophenone
    • 1-[4-(Difluoromethoxy)phenyl]ethan-1-one
    • MDL: MFCD00042250
    • Inchi: 1S/C9H8F2O2/c1-6(12)7-2-4-8(5-3-7)13-9(10)11/h2-5,9H,1H3
    • Chiave InChI: GIGWRVLNOYPOIT-UHFFFAOYSA-N
    • Sorrisi: O=C(C)C1C=CC(OC(F)F)=CC=1

Proprietà calcolate

  • Massa esatta: 186.049236g/mol
  • Carica superficiale: 0
  • XLogP3: 2.7
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta legami ruotabili: 3
  • Massa monoisotopica: 186.049236g/mol
  • Massa monoisotopica: 186.049236g/mol
  • Superficie polare topologica: 26.3Ų
  • Conta atomi pesanti: 13
  • Complessità: 175
  • Conta atomi isotopi: 0
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Conteggio di unità legate in modo Covalent: 1

Proprietà sperimentali

  • Punto di fusione: 18-19°C
  • Punto di ebollizione: 70-72°C 0,5mm
  • Indice di rifrazione: 1.4930 to 1.4970
  • PSA: 26.30000
  • LogP: 2.49060
  • λmax: 252(EtOH)(lit.)

1-[4-(Difluoromethoxy)phenyl]ethan-1-one Informazioni sulla sicurezza

1-[4-(Difluoromethoxy)phenyl]ethan-1-one Dati doganali

  • CODICE SA:2914700090
  • Dati doganali:

    Codice doganale cinese:

    2914700090

    Panoramica:

    2914700090 alogenazione di altri chetoni e chinoni\derivati solfonati(compresi i derivati nitrati e nitrosativi). IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:5,5% Tariffa generale:30,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per, imballaggio dichiarato acetone

    Riassunto:

    SA: 2914700090 derivati alogenati, solfonati, nitrati o nitrosi di chetoni e chinoni, anche con altre funzioni di ossigeno Aliquota di sconto fiscale:9,0% Condizioni di vigilanza:nessuna IVA:17,0% Tariffa MFN:5,5% Tariffa generale:30,0%

1-[4-(Difluoromethoxy)phenyl]ethan-1-one Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Ambeed
A123896-5g
1-(4-(Difluoromethoxy)phenyl)ethanone
83882-67-1 97%
5g
$24.0 2025-02-25
Chemenu
CM243538-25g
1-(4-(Difluoromethoxy)phenyl)ethanone
83882-67-1 95+%
25g
$220 2022-06-10
eNovation Chemicals LLC
D519934-5g
4'-(DifluoroMethoxy)acetophenone
83882-67-1 97%
5g
$405 2024-05-24
Enamine
EN300-01080-0.05g
1-[4-(difluoromethoxy)phenyl]ethan-1-one
83882-67-1 95%
0.05g
$19.0 2023-06-18
Key Organics Ltd
FS-1980-5MG
1-(4-Difluoromethoxy-phenyl)-ethanone
83882-67-1 >95%
5mg
£46.00 2025-02-09
Key Organics Ltd
FS-1980-10G
1-(4-Difluoromethoxy-phenyl)-ethanone
83882-67-1 >95%
10g
£40.00 2025-02-09
Ambeed
A123896-10g
1-(4-(Difluoromethoxy)phenyl)ethanone
83882-67-1 97%
10g
$47.0 2025-02-25
Ambeed
A123896-100g
1-(4-(Difluoromethoxy)phenyl)ethanone
83882-67-1 97%
100g
$352.0 2025-02-25
eNovation Chemicals LLC
Y1046508-10g
1-(4-(Difluoromethoxy)phenyl)ethanone
83882-67-1 97%
10g
$90 2024-06-07
Ambeed
A123896-1g
1-(4-(Difluoromethoxy)phenyl)ethanone
83882-67-1 97%
1g
$10.0 2025-02-25

1-[4-(Difluoromethoxy)phenyl]ethan-1-one Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ;  16 h, rt
Riferimento
Triple Mode of Alkylation with Ethyl Bromodifluoroacetate: N, or O-Difluoromethylation, N-Ethylation and S-(ethoxycarbonyl)difluoromethylation
Polley, Arghya; et al, Advanced Synthesis & Catalysis, 2018, 360(21), 4161-4167

Synthetic Routes 2

Condizioni di reazione
1.1 Solvents: 1,2-Dichloroethane ;  12 h, 60 °C
2.1 Catalysts: Tris(2,2′-bipyridine)ruthenium(2+) bis(hexafluorophosphate) Solvents: Acetonitrile ;  12 h, 23 °C
Riferimento
Catalytic radical difluoromethoxylation of arenes and heteroarenes
Lee, Johnny W.; et al, Chemical Science, 2019, 10(11), 3217-3222

Synthetic Routes 3

Condizioni di reazione
1.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  2 min, 15 °C
2.1 Reagents: Potassium hydroxide Solvents: Dichloromethane ,  Water ;  30 min, 0 °C
Riferimento
Synthesis of gem-Difluorocyclopropa(e)nes and O-, S-, N-, and P-Difluoromethylated Compounds with TMSCF2Br
Li, Lingchun; et al, Angewandte Chemie, 2013, 52(47), 12390-12394

Synthetic Routes 4

Condizioni di reazione
1.1 Catalysts: Tris(2,2′-bipyridine)ruthenium(2+) bis(hexafluorophosphate) Solvents: Acetonitrile ;  12 h, 23 °C
Riferimento
Catalytic radical difluoromethoxylation of arenes and heteroarenes
Lee, Johnny W.; et al, Chemical Science, 2019, 10(11), 3217-3222

Synthetic Routes 5

Condizioni di reazione
1.1 Reagents: Acetic acid ;  rt → 80 °C; reflux
1.2 Reagents: Hydrogen peroxide Solvents: Water ;  16 h
2.1 Solvents: Acetonitrile ;  18 h, 66 °C
3.1 Catalysts: Tris(2,2′-bipyridine)ruthenium(2+) bis(hexafluorophosphate) Solvents: Acetonitrile ;  30 min
Riferimento
Visible-Light Photoredox-Catalyzed C(sp2)-H Difluoromethoxylation of (Hetero)arenes Utilizing a Shelf-Stable Pyridinium Reagent
Lin, Daniel; et al, Organic Letters, 2022, 24(40), 7255-7259

Synthetic Routes 6

Condizioni di reazione
1.1 Catalysts: Tris(2,2′-bipyridine)ruthenium(2+) bis(hexafluorophosphate) Solvents: Acetonitrile ;  30 min
Riferimento
Visible-Light Photoredox-Catalyzed C(sp2)-H Difluoromethoxylation of (Hetero)arenes Utilizing a Shelf-Stable Pyridinium Reagent
Lin, Daniel; et al, Organic Letters, 2022, 24(40), 7255-7259

Synthetic Routes 7

Condizioni di reazione
1.1 Solvents: Acetonitrile ;  18 h, 66 °C
2.1 Catalysts: Tris(2,2′-bipyridine)ruthenium(2+) bis(hexafluorophosphate) Solvents: Acetonitrile ;  30 min
Riferimento
Visible-Light Photoredox-Catalyzed C(sp2)-H Difluoromethoxylation of (Hetero)arenes Utilizing a Shelf-Stable Pyridinium Reagent
Lin, Daniel; et al, Organic Letters, 2022, 24(40), 7255-7259

Synthetic Routes 8

Condizioni di reazione
1.1 Reagents: N-Methylpiperidine ,  Oxygen Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ;  25 h, 30 °C
Riferimento
Metal-Free Photoinduced Transformation of Aryl Halides and Diketones into Aryl Ketones
Yao, Qiuli; et al, European Journal of Organic Chemistry, 2019, 2019(16), 2721-2724

Synthetic Routes 9

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Toluene ,  Water
Riferimento
Preparation of difluoromethoxy- and difluoromethylthioarenes.
, European Patent Organization, , ,

Synthetic Routes 10

Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Dichloromethane ,  Water ;  30 min, 0 °C
Riferimento
Synthesis of gem-Difluorocyclopropa(e)nes and O-, S-, N-, and P-Difluoromethylated Compounds with TMSCF2Br
Li, Lingchun; et al, Angewandte Chemie, 2013, 52(47), 12390-12394

Synthetic Routes 11

Condizioni di reazione
1.1 Reagents: Potassium hydroxide ,  Tetrabutylammonium bromide Solvents: Water
Riferimento
Preparation of (difluoromethoxy)phenyl alkyl ketones from hydroxyphenyl alkyl ketones
, Japan, , ,

Synthetic Routes 12

Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: 2-Methyltetrahydrofuran ,  Water ;  12 h, 23 °C
2.1 Solvents: 1,2-Dichloroethane ;  12 h, 60 °C
3.1 Catalysts: Tris(2,2′-bipyridine)ruthenium(2+) bis(hexafluorophosphate) Solvents: Acetonitrile ;  12 h, 23 °C
Riferimento
Catalytic radical difluoromethoxylation of arenes and heteroarenes
Lee, Johnny W.; et al, Chemical Science, 2019, 10(11), 3217-3222

Synthetic Routes 13

Condizioni di reazione
1.1 Reagents: Cesium carbonate Catalysts: fac-Tris(2-(2-pyridinyl)phenyl)iridium Solvents: Dimethylformamide ;  9 h, 25 °C
Riferimento
Visible-Light Photoredox Difluoromethylation of Phenols and Thiophenols with Commercially Available Difluorobromoacetic Acid
Yang, Jinyan; et al, Organic Letters, 2017, 19(10), 2758-2761

Synthetic Routes 14

Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide Solvents: Dichloromethane ;  48 h, 90 °C
2.1 Reagents: Potassium hydroxide Solvents: Dichloromethane ,  Water ;  30 min, 0 °C
Riferimento
Synthesis of gem-Difluorocyclopropa(e)nes and O-, S-, N-, and P-Difluoromethylated Compounds with TMSCF2Br
Li, Lingchun; et al, Angewandte Chemie, 2013, 52(47), 12390-12394

1-[4-(Difluoromethoxy)phenyl]ethan-1-one Raw materials

1-[4-(Difluoromethoxy)phenyl]ethan-1-one Preparation Products

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:83882-67-1)1-(4-(Difluoromethoxy)phenyl)ethanone
A10108
Purezza:99%
Quantità:100g
Prezzo ($):436.0